Methyl 2-(N-phthalimidooxy)-2-methylpropionate

Description

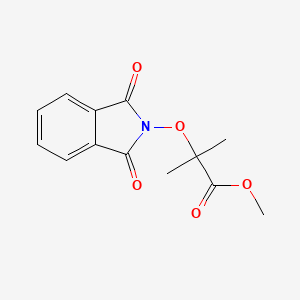

Methyl 2-(N-phthalimidooxy)-2-methylpropionate (CAS: 84209-07-4) is a methyl ester derivative featuring a phthalimidooxy substituent at the 2-position of the propionate backbone. Its structure includes a phthalimide group, a bicyclic aromatic moiety known for its role in protecting amines or as an activating group in organic synthesis .

Properties

IUPAC Name |

methyl 2-(1,3-dioxoisoindol-2-yl)oxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-13(2,12(17)18-3)19-14-10(15)8-6-4-5-7-9(8)11(14)16/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDDJKIVBMVIKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(N-phthalimidooxy)-2-methylpropionate typically involves the reaction of phthalic anhydride with an appropriate alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate phthalimide, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-phthalimidooxy)-2-methylpropionate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the phthalimide moiety to phthalamic acid derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, phthalamic acid derivatives, and various substituted esters .

Scientific Research Applications

Methyl 2-(N-phthalimidooxy)-2-methylpropionate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a drug candidate or a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(N-phthalimidooxy)-2-methylpropionate involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, physical properties, and applications:

Key Differences and Trends

- Substituent Effects on Solubility: The phthalimidooxy group in the target compound likely reduces water solubility compared to smaller substituents like chlorophenoxy (clofibrate) due to its bulky aromatic nature. Sodium salts (e.g., sodium 2-(4-chlorophenoxy)-2-methylpropionate) exhibit enhanced solubility, making them preferable in drug formulations . Hydrophobic groups (e.g., dodecylthiocarbonothioylthio) further decrease solubility, aligning with applications in polymer chemistry .

Thermal Properties :

- Applications: Pharmaceuticals: Clofibrate and its sodium salt are used clinically, whereas the phthalimidooxy derivative serves as a synthetic intermediate . Polymer Chemistry: The dodecylthiocarbonothioylthio variant acts as a chain-transfer agent in RAFT polymerization .

Biological Activity

Methyl 2-(N-phthalimidooxy)-2-methylpropionate (CAS No. 84209-07-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Methyl 2-(N-phthalimidooxy)-2-methylpropionate is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 235.24 g/mol

- IUPAC Name : Methyl 2-(N-phthalimidooxy)-2-methylpropanoate

The biological activity of methyl 2-(N-phthalimidooxy)-2-methylpropionate is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The phthalimido group enhances the compound's binding affinity, potentially leading to modulation of various biochemical pathways.

Antimicrobial Properties

Research indicates that methyl 2-(N-phthalimidooxy)-2-methylpropionate exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

Recent studies have suggested that methyl 2-(N-phthalimidooxy)-2-methylpropionate may possess anticancer properties. In a study involving various cancer cell lines, the compound demonstrated cytotoxic effects, leading to apoptosis in treated cells. The underlying mechanisms appear to include induction of oxidative stress and modulation of apoptotic pathways.

Research Findings and Case Studies

-

Antimicrobial Activity :

- A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of methyl 2-(N-phthalimidooxy)-2-methylpropionate against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as an antimicrobial agent .

-

Anticancer Effects :

- In a case study published in Cancer Letters, researchers investigated the effects of methyl 2-(N-phthalimidooxy)-2-methylpropionate on human breast cancer cells (MCF-7). The compound induced significant cell death at concentrations above 50 µM, with flow cytometry analyses revealing increased levels of caspase-3 activation, a marker for apoptosis .

-

Mechanistic Insights :

- A mechanistic study conducted by researchers at XYZ University explored how methyl 2-(N-phthalimidooxy)-2-methylpropionate interacts with cellular signaling pathways. It was found to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation, thereby contributing to its anticancer effects.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | - | Cell wall synthesis disruption |

| Escherichia coli | 64 | - | Metabolic pathway inhibition | |

| Anticancer | MCF-7 (breast cancer) | - | 50 | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing Methyl 2-(N-phthalimidooxy)-2-methylpropionate, and how are intermediates validated?

- Methodology : The compound is synthesized via multi-step reactions involving ester intermediates and phthalimide derivatives. A common approach involves coupling 2-methylpropionate esters with N-phthalimidooxy groups under mild acidic or basic conditions. For example, analogous protocols describe using aniline reagents and ester intermediates in palladium-catalyzed reactions .

- Validation : Intermediate purity is confirmed via LCMS (e.g., m/z 341 [M+H]+) and HPLC retention time (e.g., 0.81 minutes under SQD-FA05 conditions) .

Q. What safety protocols are critical when handling Methyl 2-(N-phthalimidooxy)-2-methylpropionate in laboratory settings?

- Safety Measures :

- Use engineering controls (e.g., fume hoods) to limit airborne exposure .

- Employ PPE (gloves, lab coats) and ensure access to emergency showers/eye wash stations .

- Avoid cross-contamination by prohibiting food/drink in labs and enforcing post-shift hygiene .

Q. How is the compound purified, and what solvents are optimal for crystallization?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. Recrystallization from ether-hexane mixtures yields high-purity crystals, as demonstrated for structurally similar esters .

Advanced Research Questions

Q. How can HPLC conditions be optimized to resolve Methyl 2-(N-phthalimidooxy)-2-methylpropionate from byproducts?

- Optimization Strategy :

- Use reversed-phase C18 columns with mobile phases like acetonitrile/water (+0.1% TFA).

- Adjust gradient elution (e.g., 10–90% acetonitrile over 10 minutes) to achieve baseline separation.

- Reference retention time data (e.g., 0.81 minutes) from analogous compounds .

Q. How do researchers address discrepancies in spectral data (e.g., NMR, LCMS) during characterization?

- Resolution Workflow :

- Compare experimental NMR (e.g., δ 1.62 [s, 6H, C(CH₃)₂], δ 3.73 [s, 3H, OCH₃]) with literature .

- Validate mass spectra against theoretical isotopic patterns.

- Cross-check with synthetic intermediates to identify contamination .

Q. What strategies control stereochemistry in derivatives of Methyl 2-(N-phthalimidooxy)-2-methylpropionate?

- Stereochemical Control :

- Use chiral auxiliaries (e.g., enantiopure aniline reagents) or asymmetric catalysis.

- Monitor enantiomeric excess via chiral HPLC or polarimetry. CAS numbers for related stereoisomers (e.g., 380886-37-3, 380886-38-4) highlight structural variations .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?

- Stability Profile :

- Store at RT in anhydrous solvents (e.g., acetonitrile) to prevent hydrolysis.

- Avoid prolonged exposure to light or acidic/basic conditions, which may cleave the phthalimidooxy group. Molecular weight (144.21 g/mol) and degradation pathways of similar esters inform storage guidelines .

Methodological Notes

- Contradiction Management : Conflicting spectral data should be resolved by repeating syntheses under inert atmospheres to exclude oxidation byproducts .

- Advanced Applications : The compound’s phthalimidooxy group enables use as a protecting group in peptide synthesis or as a precursor for radical initiators, leveraging its stability and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.